molecular formula C12H14N2O2 B555767 alpha-Methyl-DL-tryptophan CAS No. 153-91-3

alpha-Methyl-DL-tryptophan

Cat. No. B555767
CAS RN: 153-91-3
M. Wt: 218.25 g/mol
InChI Key: ZTTWHZHBPDYSQB-UHFFFAOYSA-N
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Scientific Research Applications

Brain Serotonergic System Study

Alpha-Methyl-L-tryptophan (alpha-MTrp) is a synthetic amino acid analog of tryptophan, the precursor of serotonin (5-HT). It is valuable in studying brain serotonin synthesis rates. Alpha-MTrp is useful for tracking labeled alpha-MTrp in brain tissue, which is crucial for understanding serotonin synthesis. This method can be applied with positron emission tomography in both animals and humans, offering insights into normal control of 5-HT synthesis and its alteration by drugs, particularly in neuropsychiatric disorders (Diksic & Young, 2001).

Study of Anthocyanin Synthesis

Alpha-methyl-DL-tryptophan has been found to stimulate anthocyanin synthesis in dark-grown seedlings of Sinapis alba L. Effective concentrations range between 10-4 m and 10-3m, indicating its role in plant biochemistry and growth processes (Schraudolf, 2004).

Epilepsy Research

In epilepsy research, alpha-Methyl-L-tryptophan PET has been utilized to localize seizure foci in patients with intractable partial epilepsy. This tracer reflects the activation of kynurenine metabolism in pathologic conditions, aiding in the identification of epileptogenic areas (Fedi et al., 2001).

Molecular Recognition Studies

This compound plays a role in molecular recognition studies, especially in understanding the interaction between peptides, proteins, and synthetic molecules in aqueous solutions. This includes studies on the binding and specificity of certain molecular complexes, which has implications for sensing and separation technologies (Bush, Bouley, & Urbach, 2005).

Neuroprotection in Central Nervous System Disorders

The kynurenine pathway, which involves the metabolism of tryptophan, plays a significant role in various neurological disorders. This compound, by influencing this pathway, can potentially contribute to neuroprotective strategies in these disorders (Vámos et al., 2009).

Obesity and Metabolic Syndrome Treatment

Alpha-Methyl-L-tryptophan (α-MLT) has been identified as an effective, reversible, and orally active drug for the treatment of obesity and metabolic syndrome in mice models. This discovery has implications for developing new treatments for these conditions in humans (Sivaprakasam et al., 2021).

Immunotherapy and Cancer Research

In cancer research, stereoisomers of 1-methyl-tryptophan, which is closely related to this compound, have been studied for their role in modulating tumor immune escape, highlighting the potential of targeting tryptophan metabolism in cancer therapies (Hou et al., 2007).

Future Directions

Alpha-Methyl-DL-tryptophan has been used in research to understand the mechanisms of various biological processes. For example, it has been used to study the regulation of tryptophan catabolism . Further research could explore its potential applications in medical and scientific fields.

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-DL-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is known to block ATBo, an amino acid transporter whose expression is upregulated in cancer . This interaction can influence many biochemical reactions, including protein-mediated phase separation .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with the ATBo transporter can affect the transport of other amino acids, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the ATBo transporter, inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the ATBo transporter . This interaction can affect its localization or accumulation within cells .

Subcellular Localization

Current knowledge suggests that its interaction with the ATBo transporter could influence its localization to specific compartments or organelles .

properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153-91-3, 13510-08-2
Record name alpha-Methyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Methyltryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .ALPHA.-METHYLTRYPTOPHAN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does alpha-methyl-DL-tryptophan interact with biological systems and what are its downstream effects?

A1: this compound (AMTP) primarily affects tryptophan metabolism and has been shown to stimulate the incorporation of several amino acids (alanine, glutamate, leucine, isoleucine, histidine, threonine, tryptophan) and other metabolites (pyruvate, acetate) into liver glycogen []. This stimulation of hepatic glycogen synthesis is accompanied by an increased oxidation of these substances into carbon dioxide, with the exception of acetate []. AMTP also impacts nitrogen metabolism, leading to increased urea excretion []. These metabolic alterations induced by AMTP are thought to be linked to its ability to increase tryptophan pyrrolase activity, thereby disrupting the balance of amino acids within the body [].

Q2: What is the role of the adrenal glands in the metabolic effects of AMTP?

A2: Research indicates that the presence of adrenal glands is crucial for AMTP's stimulatory effect on the oxidation of certain amino acids, specifically alanine, glutamate, isoleucine, and pyruvate []. While AMTP-stimulated oxidation of leucine and threonine is partially dependent on the adrenal gland, histidine oxidation is increased by AMTP to the same extent in both intact and adrenalectomized rats []. These findings suggest a complex interplay between AMTP, adrenal function, and amino acid metabolism.

Q3: Does AMTP affect protein synthesis?

A3: Yes, studies have shown that AMTP can inhibit hepatic protein synthesis in vivo []. This effect is thought to be related to the compound's broader impact on amino acid metabolism and utilization within the liver.

Q4: Does AMTP interact with enzymes involved in tryptophan metabolism?

A4: Yes, AMTP has been shown to influence the activity of tryptophan 2,3-dioxygenase, a key enzyme in tryptophan catabolism []. Specifically, AMTP acts as an effector that facilitates the binding of L-tryptophan to the catalytic site of the enzyme in the intestine and Pseudomonas species []. This interaction can alter the enzyme's affinity for its substrate and potentially influence the rate of tryptophan degradation.

Q5: Are there any known effects of AMTP on specific tRNA species?

A5: Research has identified that AMTP can influence the abundance and function of certain tRNA molecules []. In Streptomyces antibioticus, AMTP inhibited actinomycin synthesis and reversed the changes in tRNA observed in normally grown cultures []. Notably, a specific glycyl-tRNA species was found to be absent in the tRNA profiles of actinomycin-producing S. antibioticus cells compared to younger cells, and this change was reversed by AMTP treatment []. These findings highlight the potential for AMTP to impact gene expression through its effects on tRNA and translation.

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